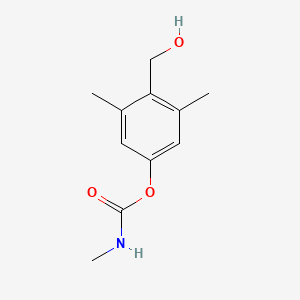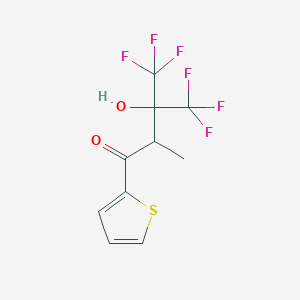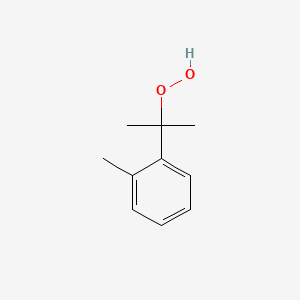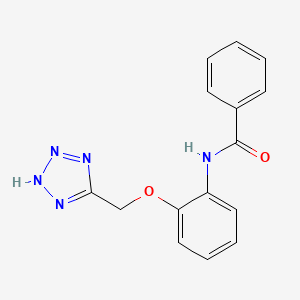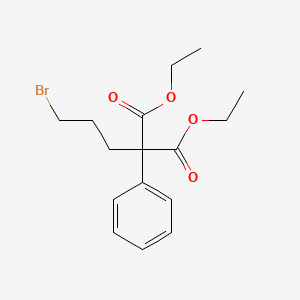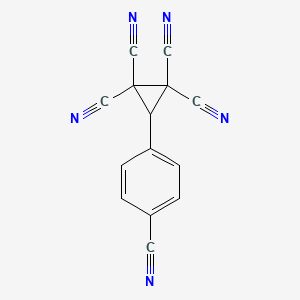
Phenol--dichlorotungsten (4/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol–dichlorotungsten (4/1) is a coordination compound that consists of phenol and dichlorotungsten in a 4:1 ratio
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of phenol–dichlorotungsten (4/1) typically involves the reaction of tungsten hexachloride with phenol in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction can be represented as: [ \text{WCl}_6 + 4 \text{C}_6\text{H}_5\text{OH} \rightarrow \text{WCl}_2(\text{C}_6\text{H}_5\text{O})_4 + 4 \text{HCl} ]
Industrial Production Methods: Industrial production of phenol–dichlorotungsten (4/1) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: Phenol–dichlorotungsten (4/1) undergoes various chemical reactions, including:
Oxidation: The phenol ligands can be oxidized under specific conditions, leading to the formation of quinones.
Reduction: The tungsten center can be reduced, altering the oxidation state of the metal.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using appropriate solvents and temperatures.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol ligands can yield quinones, while reduction of the tungsten center can produce lower oxidation state tungsten complexes.
科学研究应用
Phenol–dichlorotungsten (4/1) has several scientific research applications, including:
Catalysis: It can act as a catalyst in various organic transformations, including oxidation and reduction reactions.
Materials Science: The compound is used in the synthesis of advanced materials with unique properties, such as conductive polymers and nanomaterials.
Biological Studies: Its potential biological activity is being explored, particularly in the context of enzyme inhibition and antimicrobial properties.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for other tungsten-based materials.
作用机制
The mechanism of action of phenol–dichlorotungsten (4/1) involves its interaction with molecular targets through coordination chemistry. The tungsten center can interact with various substrates, facilitating chemical transformations. The phenol ligands can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity.
相似化合物的比较
Phenol–dichloromolybdenum (4/1): Similar coordination compound with molybdenum instead of tungsten.
Phenol–dichlorovanadium (4/1): Coordination compound with vanadium.
Phenol–dichlororhenium (4/1): Coordination compound with rhenium.
Uniqueness: Phenol–dichlorotungsten (4/1) is unique due to the specific properties imparted by the tungsten center. Tungsten’s high atomic number and unique electronic configuration contribute to the compound’s distinct reactivity and stability compared to its molybdenum, vanadium, and rhenium analogs.
属性
CAS 编号 |
35427-21-5 |
|---|---|
分子式 |
C24H24Cl2O4W |
分子量 |
631.2 g/mol |
IUPAC 名称 |
dichlorotungsten;phenol |
InChI |
InChI=1S/4C6H6O.2ClH.W/c4*7-6-4-2-1-3-5-6;;;/h4*1-5,7H;2*1H;/q;;;;;;+2/p-2 |
InChI 键 |
DWCWHHJEILWIMN-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.Cl[W]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


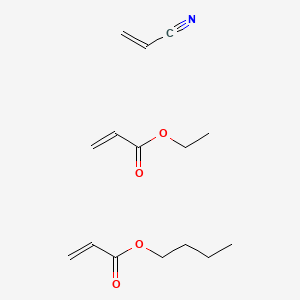


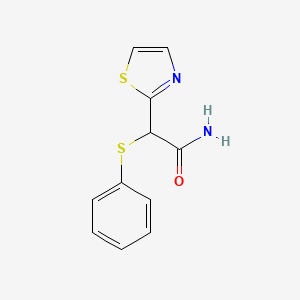
![2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid](/img/structure/B14688925.png)
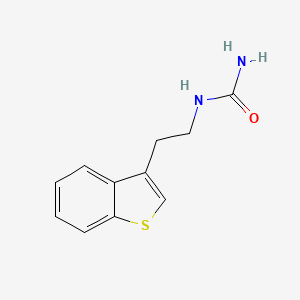
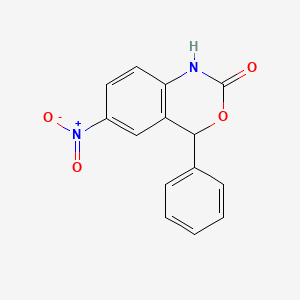
![3-Oxa-7,9-dithiabicyclo[3.3.1]nonane](/img/structure/B14688950.png)
